Benz(c)acridine, 7-methyl-9-phenyl-
Description
Benz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom, structurally analogous to anthracene. The compound "Benz(c)acridine, 7-methyl-9-phenyl-" features methyl and phenyl substituents at positions 7 and 9, respectively. These compounds are notable for their diverse pharmacological and toxicological profiles, including anticancer, antiplasmid, and carcinogenic activities, which are heavily influenced by substituent type and position .
Properties
CAS No. |
21075-41-2 |
|---|---|
Molecular Formula |
C24H17N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-methyl-9-phenylbenzo[c]acridine |
InChI |
InChI=1S/C24H17N/c1-16-20-13-11-18-9-5-6-10-21(18)24(20)25-23-14-12-19(15-22(16)23)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI Key |
VRUNPUJKTLIJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine, 7-methyl-9-phenyl- can be achieved through various synthetic routes. One common method involves the Friedlander synthesis, where the salt of anthranilic acid is treated with 2-cyclohexenone at elevated temperatures . Another approach is the Bernthsen synthesis, which involves the reaction of diphenylamine with a suitable acylating agent, followed by cyclization . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Benz©acridine, 7-methyl-9-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Benz©acridine, 7-methyl-9-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the nitrogen atom in the acridine core .
Common Reagents and Conditions: Common reagents used in the reactions of Benz©acridine, 7-methyl-9-phenyl- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the acridine core .
Scientific Research Applications
Benz©acridine, 7-methyl-9-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, acridine derivatives, including Benz©acridine, 7-methyl-9-phenyl-, are studied for their potential anticancer, antimicrobial, and antiviral activities . These compounds are known to interact with DNA, making them useful in the development of therapeutic agents. Additionally, Benz©acridine, 7-methyl-9-phenyl- is used in the development of fluorescent dyes and materials for imaging and diagnostic purposes .
Mechanism of Action
The mechanism of action of Benz©acridine, 7-methyl-9-phenyl- involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the benz(c)acridine core significantly alter chemical reactivity, bioavailability, and biological interactions. Key analogs include:
Key Observations :
- Phenyl groups (as in 9-phenyl analogs) introduce steric hindrance, which may reduce DNA intercalation efficiency compared to smaller substituents .
- Hydroxyl and diol groups (e.g., 7-hydroxymethyl or 3,4-dihydroxy derivatives) improve water solubility and metabolic activation pathways, linking to both therapeutic and carcinogenic outcomes .
Physicochemical Properties
Critical properties such as logP, molecular weight, and solubility determine pharmacokinetics:
*Estimated based on functional group contributions.
Key Observations :
- Lipophilicity : Methyl and phenyl substituents increase logP, favoring tissue accumulation but risking hepatotoxicity .
- Solubility : Hydroxyl groups counteract lipophilicity, improving bioavailability for therapeutic applications .
Anticancer and Therapeutic Potential
- 7-Methyl-9-phenyl- analog : Hypothesized to exhibit moderate activity due to steric hindrance from the phenyl group, reducing intercalation efficiency compared to 7,9-dimethyl derivatives .
- 7-Hydroxymethyl-9-methyl-: Potential prodrug form; hydroxyl group facilitates metabolic activation to cytotoxic intermediates .
Carcinogenicity and Toxicity
- trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR: 6-fold higher tumor-initiating activity than benz(c)acridine, implicating bay-region diol-epoxides as ultimate carcinogens .
- 7,9-Dimethyl derivative: Likely higher carcinogenic risk due to prolonged tissue retention (high logP) .
Key Observations :
Biological Activity
Benz(c)acridine, 7-methyl-9-phenyl- is a polycyclic aromatic compound that has garnered significant attention in biological research due to its diverse range of biological activities, particularly in cancer research and antimicrobial studies. This article delves into its biological activity, mechanisms of action, and relevant studies showcasing its potential therapeutic applications.
Chemical Structure and Properties
Benz(c)acridine, 7-methyl-9-phenyl- has the molecular formula . Its structure consists of a benzene ring fused to an acridine core, with methyl and phenyl substituents at the 7 and 9 positions, respectively. This unique configuration contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C24H17N |
| Structure | Polycyclic aromatic hydrocarbon |
| Substituents | Methyl (at C-7), Phenyl (at C-9) |
The primary mechanism of action for Benz(c)acridine, 7-methyl-9-phenyl- involves intercalation with DNA . This planar structure allows it to fit between DNA base pairs effectively, disrupting normal cellular functions such as DNA replication and transcription. It also inhibits enzymes like topoisomerases, which are crucial for DNA unwinding during replication.
Anticancer Activity
Research indicates that Benz(c)acridine, 7-methyl-9-phenyl- exhibits significant anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines such as HeLa and A375. This compound has shown to cause DNA damage and block cell cycle progression at the G2-M phase, leading to tumor regression in animal models .
Antimicrobial Activity
In addition to its anticancer effects, Benz(c)acridine, 7-methyl-9-phenyl- has demonstrated antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .
Case Studies
- Antitumor Efficacy : In a study involving A375 human melanoma cells, treatment with Benz(c)acridine, 7-methyl-9-phenyl- resulted in significant apoptosis and cell cycle arrest. The compound's ability to induce mitochondrial dysfunction was linked to the upregulation of pro-apoptotic factors like Bax and the activation of caspases .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial effects of various acridine derivatives, including Benz(c)acridine, against multiple bacterial strains. The results indicated that this compound had potent activity with minimum inhibitory concentrations (MICs) lower than those of many established antibiotics .
Comparative Analysis with Similar Compounds
Benz(c)acridine can be compared with other acridine derivatives based on their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acriflavine | C14H14N2 | Antibacterial properties |
| Proflavine | C15H15N3 | Used as an antiseptic |
| 9-Aminoacridine | C13H10N2 | Exhibits cytotoxic effects |
| Benz(c)acridine | C24H17N | Anticancer and antimicrobial activities |
Q & A
Q. What are the recommended safety protocols for handling Benz(c)acridine derivatives in laboratory settings?
Benz(c)acridine derivatives require stringent safety measures due to their potential carcinogenicity and mutagenicity. Key protocols include:
- Containment : Use Class I, Type B biological safety hoods during mixing or handling to minimize aerosol exposure .
- Decontamination : Employ wet methods or vacuums with HEPA filters for cleanup to avoid dust dispersion .
- PPE : Follow OSHA standards (29 CFR 1910.132) for gloves, lab coats, and eye protection. Toxicity data indicate skin exposure risks (e.g., TDLo of 200 mg/kg in mice) .
Q. How is Benz(c)acridine, 7-methyl-9-phenyl- synthesized and structurally characterized?
Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., Friedel-Crafts alkylation or cyclization). For example:
- Reaction Optimization : Temperature, solvent polarity, and catalyst selection (e.g., anhydrous AlCl₃) are critical for yield and purity .
- Characterization :
Q. What is the carcinogenic potential of Benz(c)acridine derivatives based on existing data?
The International Agency for Research on Cancer (IARC) classifies Benz(c)acridine as having limited evidence of carcinogenicity in animals:
Advanced Research Questions
Q. How can molecular docking studies elucidate the therapeutic potential of Benz(c)acridine derivatives?
Benz(c)acridine derivatives show promise in drug discovery, as demonstrated by:
Q. How should researchers address contradictions in carcinogenicity data for Benz(c)acridine derivatives?
Discrepancies arise from variations in experimental models and metabolic activation:
- Model Selection : Mouse skin assays may underestimate risk compared to rat bladder implants due to tissue-specific metabolism .
- Metabolic Activation : Include S9 liver fractions in mutagenicity assays to mimic human metabolic pathways .
- Dose-Response Analysis : Re-evaluate low-dose effects using probabilistic risk assessment models .
Q. What experimental designs are optimal for studying the environmental persistence of Benz(c)acridine derivatives?
Q. How do structural modifications (e.g., trifluoromethyl groups) alter the bioactivity of Benz(c)acridine derivatives?
Substituents impact electronic and steric properties:
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance DNA intercalation but reduce solubility.
- Methoxy Groups : Improve metabolic stability by blocking oxidative sites .
- Case Study : 9-Methoxy-7-trifluoromethyl derivatives showed 2.5-fold higher cytotoxicity in in vitro cancer models compared to parent compounds .
Q. Methodological Recommendations Table
| Research Goal | Technique | Key Parameters |
|---|---|---|
| Toxicity Screening | Ames Test + S9 Activation | ≥10 µg/plate dose; TA98 Salmonella strain |
| Structural Elucidation | 2D NMR (¹H, ¹³C) | Solvent: CDCl₃; Referencing TMS peak |
| Environmental Detection | HPLC-MS/MS | Column: C18; Ionization: ESI+ |
| Molecular Docking | PyRx AutoDock Vina | Grid size: 60×60×60 Å; Exhaustiveness: 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
